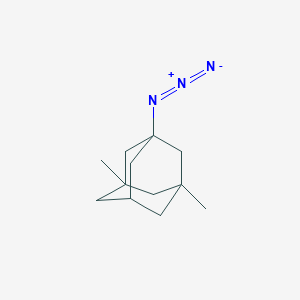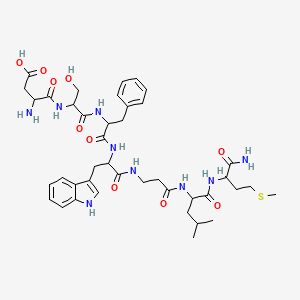
8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a synthetic organic compound with the molecular formula C({12})H({17})BrClNO It is characterized by the presence of a bromine atom, a trimethyl group, and a benzopyran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps:
Bromination: The introduction of a bromine atom into the benzopyran ring is achieved through electrophilic bromination. This step often uses bromine (Br(_2)) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions.
Amination: The introduction of the amine group is carried out through nucleophilic substitution reactions. This step may involve the use of ammonia or amine derivatives.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN(_3)) or thiols (R-SH) are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the benzopyran ring.
Reduction: Debrominated benzopyran derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
- 8-chloro-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
- 8-fluoro-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Uniqueness
8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
1423033-28-6 |
|---|---|
Molekularformel |
C12H17BrClNO |
Molekulargewicht |
306.62 g/mol |
IUPAC-Name |
8-bromo-N,2,2-trimethyl-3,4-dihydrochromen-4-amine;hydrochloride |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-12(2)7-10(14-3)8-5-4-6-9(13)11(8)15-12;/h4-6,10,14H,7H2,1-3H3;1H |
InChI-Schlüssel |
ICRLRBIYJHBJBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=C(O1)C(=CC=C2)Br)NC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)
![2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid](/img/structure/B12107744.png)





![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
![2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12107782.png)

![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)


![10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12107811.png)
